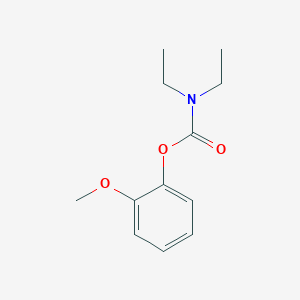
2-Methoxyphenyl N,N-diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenyl N,N-diethylcarbamate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in various industrial applications. This particular compound is characterized by the presence of a diethylcarbamic acid moiety attached to a 2-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethylcarbamic acid 2-methoxyphenyl ester typically involves the esterification of diethylcarbamic acid with 2-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of diethylcarbamic acid 2-methoxyphenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.
Types of Reactions:
Hydrolysis: 2-Methoxyphenyl N,N-diethylcarbamate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield diethylcarbamic acid and 2-methoxyphenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Diethylcarbamic acid and 2-methoxyphenol.
Reduction: 2-methoxyphenyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methoxyphenyl N,N-diethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of diethylcarbamic acid 2-methoxyphenyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Diethylcarbamic acid phenyl ester: Similar structure but lacks the methoxy group, leading to different chemical and biological properties.
Methylcarbamic acid 2-methoxyphenyl ester: Contains a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Ethylcarbamic acid 2-methoxyphenyl ester: Similar to diethylcarbamic acid 2-methoxyphenyl ester but with one less ethyl group.
Uniqueness: 2-Methoxyphenyl N,N-diethylcarbamate is unique due to the presence of both the diethylcarbamic acid and 2-methoxyphenyl groups. This combination imparts specific chemical properties, such as increased hydrophobicity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2-methoxyphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-9-7-6-8-10(11)15-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
ITPMTXWFAVYVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


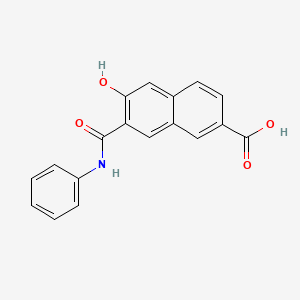
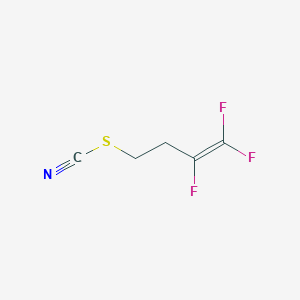
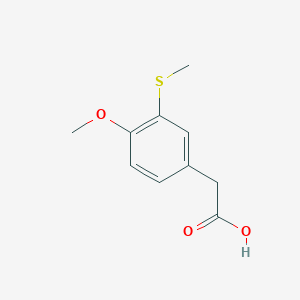
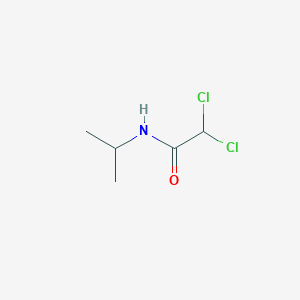
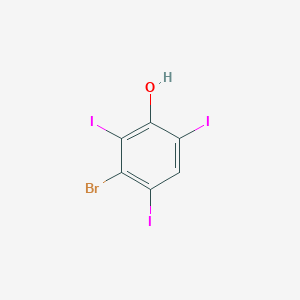
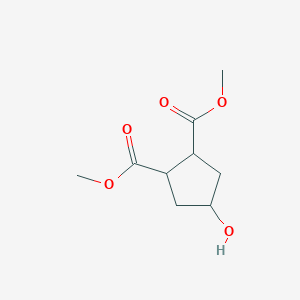
![Tert-butyl 4-[bis(4-chlorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B8521172.png)
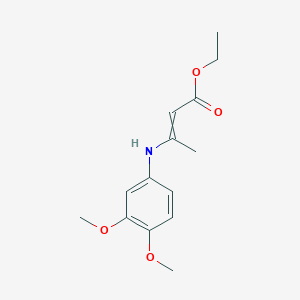
![2-Amino-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B8521182.png)
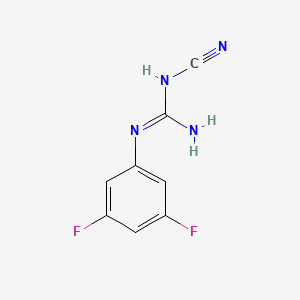
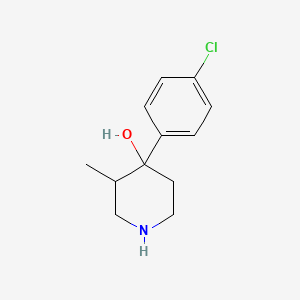
![(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile](/img/structure/B8521205.png)
![Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide](/img/structure/B8521212.png)
![4-[(Methyl)(methylsulfonyl)amino]benzoic acid methyl ester](/img/structure/B8521224.png)
